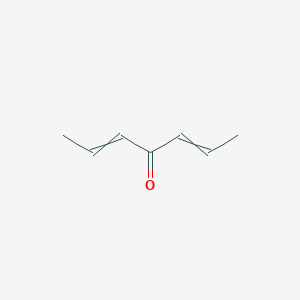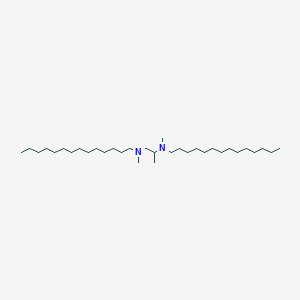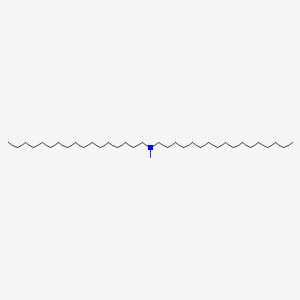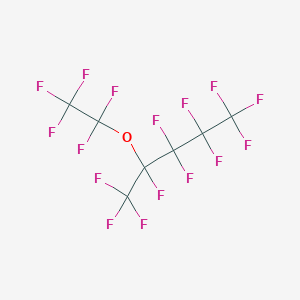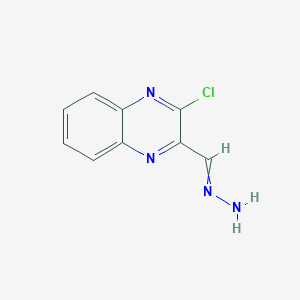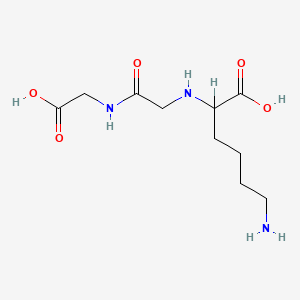
N-(1-Carboxy-5-aminopentyl)glycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Carboxy-5-aminopentyl)glycylglycine is a synthetic compound known for its potential as a competitive inhibitor of angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in blood pressure regulation by catalyzing the cleavage of dipeptide residues from the COOH terminus of peptide substrates
Méthodes De Préparation
The synthesis of N-(1-Carboxy-5-aminopentyl)glycylglycine involves a multi-step process starting from glycine. The synthetic route includes the following steps :
Protection of Amino Groups: The amino groups are protected using benzyl and benzyloxycarbonyl groups.
Formation of Intermediate Compounds: The protected glycine undergoes a series of reactions to form intermediate compounds.
Hydrogenolysis: The protective groups are removed through hydrogenolysis, enhanced by the use of ultrasound.
Final Product Formation: The final product, this compound, is obtained with an overall yield of 72%.
Analyse Des Réactions Chimiques
N-(1-Carboxy-5-aminopentyl)glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Hydrogenolysis: As mentioned earlier, hydrogenolysis is used to remove protective groups during synthesis.
Applications De Recherche Scientifique
N-(1-Carboxy-5-aminopentyl)glycylglycine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential as an inhibitor of ACE, which is involved in blood pressure regulation.
Medicine: Research focuses on its potential therapeutic applications in managing hypertension and other cardiovascular diseases.
Industry: It is used in the synthesis of more complex peptides and as a buffer in biological systems.
Mécanisme D'action
The mechanism of action of N-(1-Carboxy-5-aminopentyl)glycylglycine involves its role as a competitive inhibitor of ACE . By binding to the active site of the enzyme, it prevents the cleavage of dipeptide residues from peptide substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.
Comparaison Avec Des Composés Similaires
N-(1-Carboxy-5-aminopentyl)glycylglycine can be compared with other similar compounds, such as:
D-3-Mercapto-2-methylpropanoyl-L-proline (Captopril): Another ACE inhibitor used in the management of hypertension.
N-(1-Carboxy-5-aminopentyl)-L-phenylalanylglycine: A similar compound with high specificity and capacity for human ACE.
Propriétés
Numéro CAS |
105334-60-9 |
|---|---|
Formule moléculaire |
C10H19N3O5 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
6-amino-2-[[2-(carboxymethylamino)-2-oxoethyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)12-5-8(14)13-6-9(15)16/h7,12H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
SNGNAQQWLNRXQD-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(C(=O)O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


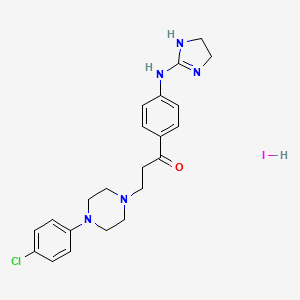
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
methanone](/img/structure/B14341519.png)

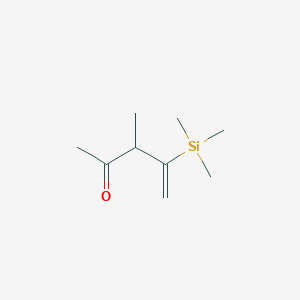
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)

